molecular formula C18H12ClN3 B12493442 2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine

2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine

Cat. No.: B12493442
M. Wt: 305.8 g/mol
InChI Key: RKQOEZRGSBLVCP-UHFFFAOYSA-N
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Description

2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a hydrazinyl group linked to a fluorenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine typically involves the reaction of 2-chloropyridine-6-carbaldehyde with 9H-fluoren-9-ylidenehydrazine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions may vary, but it often involves heating the mixture to reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The hydrazinyl group can participate in redox reactions.

    Condensation Reactions: The compound can form Schiff bases with aldehydes or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with various functional groups replacing the chloro group.

    Oxidation: Oxidized derivatives of the hydrazinyl group.

    Reduction: Reduced forms of the hydrazinyl group.

Scientific Research Applications

2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine involves its interaction with biological targets through its hydrazinyl and fluorenylidene moieties. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, depending on the specific application. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or interference with cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine is unique due to its combination of a pyridine ring with a fluorenylidene hydrazinyl group, which imparts distinct chemical reactivity and biological activity. Its chloro substituent also provides a site for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H12ClN3

Molecular Weight

305.8 g/mol

IUPAC Name

6-chloro-N-(fluoren-9-ylideneamino)pyridin-2-amine

InChI

InChI=1S/C18H12ClN3/c19-16-10-5-11-17(20-16)21-22-18-14-8-3-1-6-12(14)13-7-2-4-9-15(13)18/h1-11H,(H,20,21)

InChI Key

RKQOEZRGSBLVCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC4=NC(=CC=C4)Cl

Origin of Product

United States

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